molecular formula C32H32N7Na2O7P B8220900 disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate

Cat. No.: B8220900
M. Wt: 703.6 g/mol
InChI Key: BUCIVAHDHKFRLG-QLBXQKMFSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YB-0158 involves the creation of a peptidomimetic structure designed to mimic the reverse-turn conformation of peptides. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of peptide bond formations and cyclization reactions .

Industrial Production Methods

YB-0158 is produced on an industrial scale through custom synthesis services provided by specialized chemical companies. These companies use advanced synthetic techniques to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

YB-0158 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It disrupts protein-protein interactions, specifically between Sam68 and Src proteins .

Common Reagents and Conditions

The compound is typically used in dimethyl sulfoxide (DMSO) solutions for in vitro studies. The concentration of YB-0158 in these solutions can vary depending on the experimental requirements .

Major Products Formed

The primary outcome of YB-0158’s interaction is the induction of apoptosis in colorectal cancer cells. This is achieved through the disruption of Sam68-Src interactions, leading to the activation of caspase pathways .

Scientific Research Applications

YB-0158 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

YB-0158 exerts its effects by binding to the Sam68 protein, a multifunctional RNA-binding protein involved in various cellular functions. By disrupting the interaction between Sam68 and Src proteins, YB-0158 induces apoptosis in colorectal cancer cells. This disruption leads to the activation of caspase pathways, resulting in programmed cell death .

Comparison with Similar Compounds

YB-0158 is unique in its ability to target the Sam68-Src interaction specifically. Similar compounds include other reverse-turn peptidomimetics that target different protein-protein interactions. Some of these compounds are:

YB-0158 stands out due to its high specificity and potency in targeting colorectal cancer stem cells .

Properties

IUPAC Name

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCIVAHDHKFRLG-QLBXQKMFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N7Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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